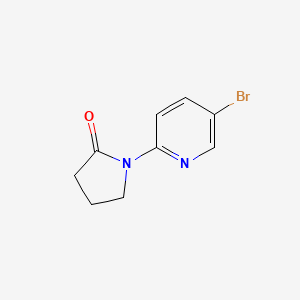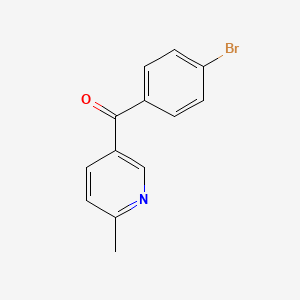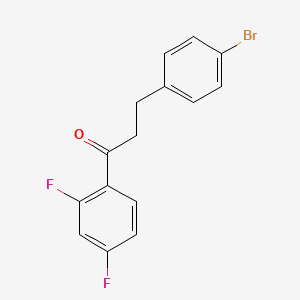![molecular formula C20H26FNO4 B1522429 2-(1'-(tert-Butoxycarbonyl)-6-Fluor-2,3-dihydrospiro[inden-1,4'-piperidin]-3-yl)essigsäure CAS No. 1160247-55-1](/img/structure/B1522429.png)
2-(1'-(tert-Butoxycarbonyl)-6-Fluor-2,3-dihydrospiro[inden-1,4'-piperidin]-3-yl)essigsäure
Übersicht
Beschreibung
2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid is a useful research compound. Its molecular formula is C20H26FNO4 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomics
In der Proteomics könnte diese Verbindung als Linker oder Tag verwendet werden, um Proteine oder Peptide zu modifizieren. Die tert-Butoxycarbonyl (Boc)-Gruppe wird häufig in der Peptidsynthese zum Schutz von Aminen verwendet, und ihr Vorkommen in dieser Verbindung deutet auf eine Verwendung bei der Synthese komplexer Peptide für therapeutische oder analytische Zwecke hin .
Targeted Protein Degradation
Die strukturellen Merkmale dieser Verbindung deuten auf ihre Verwendung bei der Entwicklung von Proteolyse-Targeting-Chimären (PROTACs) hin. PROTACs sind bifunktionale Moleküle, die eine E3-Ubiquitin-Ligase an ein Zielprotein rekrutieren, was zu dessen Abbau führt. Der Spiro-Piperidin-Rest könnte als semi-flexibler Linker in PROTAC-Molekülen dienen .
Synthetische Organische Chemie
Als Baustein könnte diese Verbindung bei der Synthese komplexer organischer Moleküle verwendet werden. Das Vorhandensein mehrerer funktioneller Gruppen ermöglicht eine Vielzahl chemischer Transformationen, wodurch sie zu einem vielseitigen Reagenz für die Konstruktion diverser molekularer Architekturen wird.
Jeder Anwendungsbereich nutzt die einzigartigen strukturellen Merkmale der Verbindung und demonstriert ihre Vielseitigkeit und ihr Potenzial für verschiedene Bereiche der wissenschaftlichen Forschung. Die tert-Butoxycarbonyl-Gruppe ist insbesondere eine wertvolle funktionelle Gruppe in der synthetischen Chemie, die sowohl schützende als auch reaktive Fähigkeiten bietet, die in verschiedenen Kontexten genutzt werden können .
Eigenschaften
IUPAC Name |
2-[5-fluoro-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO4/c1-19(2,3)26-18(25)22-8-6-20(7-9-22)12-13(10-17(23)24)15-5-4-14(21)11-16(15)20/h4-5,11,13H,6-10,12H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWICMJBHPMLOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=C(C=C3)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B1522346.png)

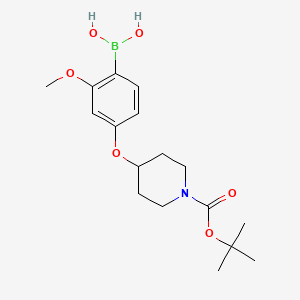



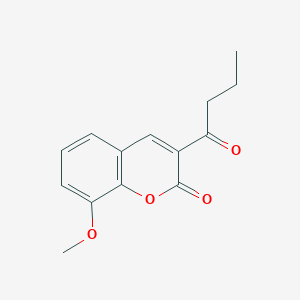
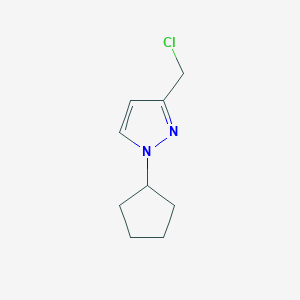
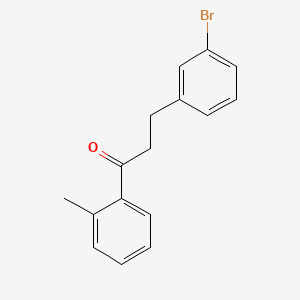

![1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1522363.png)
